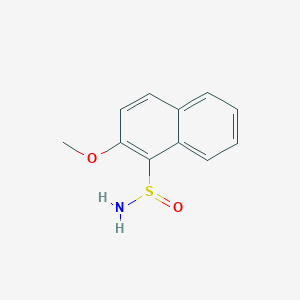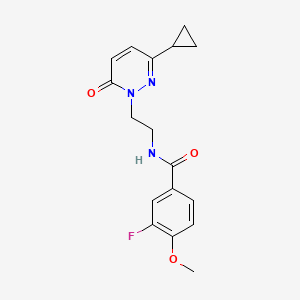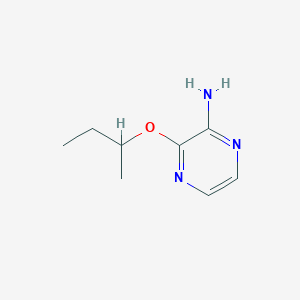
2-Metoxi-1-naftalenosulfinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxynaphthalene-1-sulfinamide is an organosulfur compound with the molecular formula C₁₁H₁₁NO₂S It is characterized by the presence of a methoxy group attached to the naphthalene ring and a sulfinamide functional group
Aplicaciones Científicas De Investigación
2-Methoxynaphthalene-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
Sulfinamides, a class of compounds to which 2-methoxynaphthalene-1-sulfinamide belongs, are known to exhibit a range of pharmacological activities . They can interact with various biological targets, influencing numerous physiological processes.
Mode of Action
For instance, they can act as inhibitors or activators of certain enzymes, modulating their activity and influencing the physiological processes they control .
Biochemical Pathways
Sulfinamides can influence a variety of biochemical pathways, depending on their specific targets . They can affect the synthesis and degradation of biomolecules, energy production, signal transduction, and other cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
For instance, if it acts as an enzyme inhibitor, it could decrease the production of certain biomolecules, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of 2-Methoxynaphthalene-1-sulfinamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene with sulfinyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfinyl chloride, which then reacts with ammonia or an amine to form the sulfinamide.
Industrial Production Methods: Industrial production of 2-Methoxynaphthalene-1-sulfinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxynaphthalene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonamides
Reduction: Sulfenamides
Substitution: Various substituted naphthalene derivatives
Comparación Con Compuestos Similares
Sulfonamides: These compounds have a similar sulfonamide functional group but differ in their overall structure and properties.
Sulfenamides: These are reduced forms of sulfinamides and have different reactivity and applications.
Sulfoximines: These compounds contain a sulfur-nitrogen double bond and are used in asymmetric synthesis and medicinal chemistry.
Uniqueness: 2-Methoxynaphthalene-1-sulfinamide is unique due to the presence of both a methoxy group and a sulfinamide group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-methoxynaphthalene-1-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGMXUFCBHURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2504286.png)
![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![N-[(4-{7-oxa-2-azaspiro[3.5]nonane-2-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2504292.png)
![N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2504294.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![2-{[2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)



